1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to the compound , typically involves multi-step chemical reactions. These processes may start with the formation of key intermediates through reactions such as Claisen Schmidt condensation, followed by cyclization and functional group transformations. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving steps like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, showcasing the complex pathways involved in producing such compounds (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide insights into the conformation, stereochemistry, and electronic structure of the molecule. For instance, Köysal et al. (2004) detailed the crystal structure of a related compound, highlighting the chair conformation of the piperazine ring and the intra- and intermolecular hydrogen bonding patterns (Köysal et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, cyclization, and coupling reactions. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to introduce new functional groups. The study by Mekky et al. (2020) illustrates the synthesis of bis(pyrazole-benzofuran) hybrids using piperazine linkers, demonstrating the compound's versatility in chemical transformations (Mekky & Sanad, 2020).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its application in drug formulation and delivery. These properties are determined through experimental studies and are essential for understanding the compound's stability, bioavailability, and pharmacokinetics. However, specific details on the physical properties of "1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine" are not directly available in the literature provided.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with biological targets, are fundamental for the development of therapeutic agents. Piperazine derivatives are known for their ability to interact with a range of biological targets, influencing pharmacological activities. Research often focuses on modifications to the chemical structure to enhance these interactions and improve therapeutic efficacy. For example, the work by Ahmed et al. (2022) on piperazine-based inhibitors showcases the exploration of chemical properties for therapeutic applications (Ahmed et al., 2022).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Piperazine derivatives have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, often leading to changes in cell signaling and function .
Pharmacokinetics
It’s known that the compound has been tested in vivo and shown to have dose-dependent anti-nociceptive and anti-inflammatory effects .
Result of Action
The compound has been shown to have significant anti-nociceptive and anti-inflammatory effects. In animal models, it decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-21-9-11-22(12-10-21)19(24)17-14-16(18-8-5-13-25-18)20-23(17)15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPCRXODKCRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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